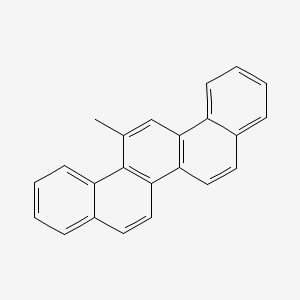
Carbol-fuchsin free base
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Carbol-fuchsin free base is synthesized by dissolving basic fuchsin in ethanol and then adding phenol. The mixture is heated gently to ensure complete dissolution . The preparation involves:
- Dissolving 10 grams of basic fuchsin in 30 ml of ethanol.
- Adding the remaining quantity of ethanol and mixing well.
- Adding phenol to the solution and heating gently .
Industrial Production Methods
In industrial settings, this compound is produced in larger quantities using similar methods but with scaled-up equipment. The process involves precise control of temperature and mixing to ensure consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Carbol-fuchsin free base undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other forms of fuchsin.
Substitution: The phenol group in carbol-fuchsin can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include different derivatives of fuchsin, which can be used for various staining and diagnostic purposes .
Applications De Recherche Scientifique
Carbol-fuchsin free base has a wide range of applications in scientific research:
Chemistry: Used as a staining agent in various chemical analyses.
Biology: Essential in microbiology for staining mycobacteria and other acid-fast bacteria.
Medicine: Used in diagnostic procedures to identify bacterial infections.
Industry: Employed in the production of dyes and other staining agents.
Mécanisme D'action
The mechanism of action of carbol-fuchsin free base involves its ability to penetrate the waxy cell walls of mycobacteria. The phenol component facilitates the dye’s entry into the cell wall, where it binds to the mycolic acids. This binding allows the bacteria to retain the red color of the dye even after decolorization with acid-alcohol . The compound’s effectiveness is due to its lipid-soluble nature, which enables it to penetrate and stain the bacterial cells .
Comparaison Avec Des Composés Similaires
Carbol-fuchsin free base is unique compared to other staining agents due to its strong affinity for mycolic acids in bacterial cell walls. Similar compounds include:
Basic Fuchsin: Used in Gram staining and other microbiological techniques.
Acid Fuchsin: Employed in histology for staining connective tissues.
Methylene Blue: Used as a counterstain in various staining procedures.
This compound stands out for its specific application in acid-fast staining, making it indispensable in microbiological diagnostics .
Propriétés
Numéro CAS |
682730-74-1 |
|---|---|
Formule moléculaire |
C21H21N3 |
Poids moléculaire |
315.4 g/mol |
Nom IUPAC |
4-[(4-aminophenyl)-(4-imino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]-2-methylaniline |
InChI |
InChI=1S/C21H21N3/c1-13-11-16(5-9-19(13)23)21(15-3-7-18(22)8-4-15)17-6-10-20(24)14(2)12-17/h3-12,23H,22,24H2,1-2H3 |
Clé InChI |
RJAMLLTWCQCKGI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C2=CC=C(C=C2)N)C3=CC(=C(C=C3)N)C)C=CC1=N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















